5-Methyldihydrofolic acid
Description
5-Methyldihydrofolic acid (5-MDHF) is a dihydrofolate derivative formed via the oxidation of 5-methyltetrahydrofolic acid (5-MTHF), the biologically active form of folate involved in one-carbon metabolism and methionine biosynthesis . Structurally, 5-MDHF retains the p-aminobenzoic acid (PABA) and glutamic acid moieties characteristic of folates but differs from 5-MTHF by the absence of one double bond reduction in the pteridine ring (Figure 1). This oxidation state renders 5-MDHF unable to directly participate in methylation reactions, though it can be enzymatically or chemically reduced back to 5-MTHF under specific conditions .
Properties
Molecular Formula |
C20H23N7O6 |
|---|---|
Molecular Weight |
457.4 g/mol |
IUPAC Name |
2-[[4-[(2-amino-5-methyl-4-oxo-3,8-dihydropteridin-6-yl)methylamino]benzoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C20H23N7O6/c1-27-12(9-23-16-15(27)18(31)26-20(21)25-16)8-22-11-4-2-10(3-5-11)17(30)24-13(19(32)33)6-7-14(28)29/h2-5,9,13,22H,6-8H2,1H3,(H,24,30)(H,28,29)(H,32,33)(H4,21,23,25,26,31) |
InChI Key |
VWNDXSYYCICZGD-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CNC2=C1C(=O)NC(=N2)N)CNC3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyldihydrofolic acid typically involves the reduction of 5,10-methylenetetrahydrofolate by methylenetetrahydrofolate reductase. This enzymatic reaction is crucial for the production of 5-Methyldihydrofolic acid from its precursor .
Industrial Production Methods
Industrial production of 5-Methyldihydrofolic acid often involves the use of advanced chromatographic techniques for purification. Liquid chromatographic/fluorescence detection (LC/FLD) is commonly employed to verify the presence and purity of the compound in nutritional products .
Chemical Reactions Analysis
Types of Reactions
5-Methyldihydrofolic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the conversion of 5-Methyldihydrofolic acid to its oxidized form.
Reduction: The compound can be reduced back to its tetrahydrofolate form.
Substitution: Substitution reactions can occur at the methyl group or other reactive sites on the molecule
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions typically occur under mild conditions to preserve the integrity of the compound .
Major Products Formed
The major products formed from these reactions include various derivatives of tetrahydrofolate and other folate-related compounds .
Scientific Research Applications
5-Methyldihydrofolic acid has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is involved in the study of metabolic pathways and enzyme functions.
Medicine: It is used in the development of nutritional supplements and therapeutic agents for conditions like cardiovascular diseases and neural tube defects.
Industry: 5-Methyldihydrofolic acid is used in the fortification of nutritional products and as a quality control standard in the food industry .
Mechanism of Action
The mechanism of action of 5-Methyldihydrofolic acid involves its role as a cofactor and substrate in the regeneration of methionine from homocysteineThe compound’s molecular targets include various enzymes involved in folate metabolism .
Comparison with Similar Compounds
Key Properties:
- Chemical Formula : C₂₀H₂₅N₇O₆
- Molecular Weight : 483.46 g/mol
- Stability : Highly sensitive to oxidative degradation, particularly under high-pressure processing (HPP) or thermal stress .
Comparison with Similar Compounds
Structural and Functional Comparison
*HPP conditions: 200–800 MPa, 5–30 min .
Stability and Degradation Pathways
- 5-MDHF: Degrades under HPP or thermal stress via oxidation, producing s-triazine and p-aminobenzoyl-L-glutamate. However, it can be regenerated to 5-MTHF using reducing agents (e.g., 2-mercaptoethanol) during extraction .
- 5-MTHF : More stable than 5-MDHF but still susceptible to pressure-induced oxidation. Losses in legumes range from 6% (winged beans) to 35% (yardlong beans) at 600 MPa .
- FA : Highly stable under processing conditions due to its fully oxidized structure, making it a preferred fortification agent .
Metabolic Roles
- It is excluded from the folate cycle in humans due to its inability to interact with methylenetetrahydrofolate reductase .
- 5-MTHF : Critical for DNA synthesis and homocysteine remethylation. Plasma concentrations are used to assess folate status in pharmacokinetic studies .
- DHF : Central to nucleotide synthesis but requires enzymatic reduction to THF.
Degradation Kinetics
A multiresponse kinetic model (Bayesian analysis) revealed that 5-MTHF degradation under HPP follows first-order kinetics, with 5-MDHF as a transient intermediate. Pressure accelerates oxidation but decelerates enzymatic degradation pathways .
Analytical Methods
Q & A
Q. What are the standard analytical techniques for characterizing 5-Methyldihydrofolic acid in experimental settings?
To ensure reproducibility, researchers should employ high-performance liquid chromatography (HPLC) with UV detection for purity assessment and nuclear magnetic resonance (NMR) spectroscopy for structural confirmation. Mass spectrometry (MS) is critical for verifying molecular weight and fragmentation patterns. Stability studies under varying pH and temperature conditions should be conducted to validate storage protocols .
Q. How should experimental protocols be designed to assess the stability of 5-Methyldihydrofolic acid in biological matrices?
Stability testing must include:
- Forced degradation studies : Expose the compound to heat, light, acidic/alkaline conditions, and oxidizing agents to identify degradation pathways.
- Long-term stability : Monitor samples stored at -80°C, 4°C, and room temperature over 6–12 months.
- Method validation : Include recovery rates, limit of detection (LOD), and limit of quantification (LOQ) using spiked biological samples (e.g., plasma, cell lysates) .
Q. What are the recommended safety protocols for handling 5-Methyldihydrofolic acid in laboratory settings?
- Use fume hoods and personal protective equipment (PPE) such as nitrile gloves, lab coats, and safety goggles.
- Avoid incompatible materials (e.g., strong acids/oxidizers) and store the compound in airtight containers at -20°C under inert gas (e.g., argon).
- Follow spill management guidelines: neutralize with sodium bicarbonate and dispose via hazardous waste channels .
Advanced Research Questions
Q. How can researchers resolve contradictory data on the pharmacokinetic behavior of 5-Methyldihydrofolic acid across studies?
Contradictions may arise from differences in:
- Bioanalytical methods : Cross-validate assays (e.g., ELISA vs. LC-MS/MS) to rule out technical variability.
- Experimental models : Compare results from in vitro (e.g., Caco-2 cells) and in vivo (rodent) systems to identify species-specific absorption mechanisms.
- Statistical rigor : Apply mixed-effects models to account for clustered data (e.g., repeated measurements in longitudinal studies) .
Q. What advanced strategies are recommended for elucidating the redox dynamics of 5-Methyldihydrofolic acid in cellular systems?
- Isotopic labeling : Use ¹³C- or ²H-labeled analogs to track metabolic flux via stable isotope-resolved metabolomics (SIRM).
- Electrochemical profiling : Employ cyclic voltammetry to quantify redox potentials under physiological conditions.
- Multi-omics integration : Pair transcriptomic data (RNA-seq) with metabolomic profiles to identify regulatory nodes in folate metabolism .
Q. How can researchers optimize experimental designs to minimize confounding variables in studies on 5-Methyldihydrofolic acid’s role in DNA methylation?
- Controlled cell culture conditions : Use serum-free media with defined folate levels to eliminate exogenous nutrient interference.
- Knockdown/knockout models : Validate findings using CRISPR/Cas9-edited cell lines lacking key folate transporters (e.g., RFC1, PCFT).
- Epigenetic controls : Include 5-azacytidine (DNA methyltransferase inhibitor) as a comparator to isolate methylation-specific effects .
Data Analysis and Interpretation
Q. What statistical approaches are critical for analyzing dose-response relationships in 5-Methyldihydrofolic acid studies?
- Non-linear regression : Fit data to sigmoidal models (e.g., Hill equation) to estimate EC₅₀ and efficacy parameters.
- Bootstrap resampling : Assess confidence intervals for small-sample studies.
- Meta-analysis : Pool data from independent studies using random-effects models to account for heterogeneity .
Q. How should researchers address incomplete or noisy datasets in stability studies of 5-Methyldihydrofolic acid?
- Imputation methods : Use multiple imputation by chained equations (MICE) for missing data.
- Signal smoothing : Apply Savitzky-Golay filters to chromatographic data to enhance signal-to-noise ratios.
- Outlier detection : Leverage robust statistical tests (e.g., Grubbs’ test) to identify and exclude anomalous measurements .
Ethical and Reproducibility Considerations
Q. What documentation standards are essential for ensuring reproducibility in 5-Methyldihydrofolic acid research?
- Detailed supplemental materials : Include raw NMR spectra, chromatograms, and instrument calibration logs.
- Protocol pre-registration : Share experimental designs on platforms like Open Science Framework (OSF) to reduce bias.
- Reagent validation : Report vendor lot numbers and purity certificates for all chemicals .
Q. How can researchers mitigate ethical concerns when using animal models to study 5-Methyldihydrofolic acid toxicity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
